molecular formula C22H27N3O6 B2705635 1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 954589-30-1

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2705635
CAS No.: 954589-30-1
M. Wt: 429.473
InChI Key: ZHKPIFSRONPBDO-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. Ureas are a significant class of organic compounds in drug discovery due to their hydrogen-bonding capacity and metabolic stability, often serving as key pharmacophores . This compound features a complex structure incorporating a 2-oxooxazolidine ring, a scaffold known for its diverse biological activities, linked to both 3,4-dimethoxyphenyl and 4-methoxyphenethyl groups. These methoxy-substituted aromatic systems are commonly found in compounds that interact with various cellular receptors and enzymes . The integrated oxazolidinone and urea functionalities suggest potential for investigation into novel mechanism of actions. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-28-17-7-4-15(5-8-17)10-11-23-21(26)24-13-18-14-25(22(27)31-18)16-6-9-19(29-2)20(12-16)30-3/h4-9,12,18H,10-11,13-14H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPIFSRONPBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with potential biological activity. This compound features an oxazolidinone ring, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities. The structural components of this compound suggest that it may interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure

The compound's IUPAC name is N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea . Its molecular formula is C18H24N2O5C_{18}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 348.4 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The oxazolidinone moiety is particularly notable for its role in inhibiting bacterial protein synthesis, which can be leveraged for antibacterial applications.

Anticancer Activity

Research indicates that compounds containing oxazolidinone structures may exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The oxazolidinone derivatives have been extensively studied for their antimicrobial effects, particularly against Gram-positive bacteria. The presence of the dimethoxyphenyl and methoxyphenethyl groups may enhance the compound's lipophilicity, potentially improving its membrane permeability and overall efficacy against microbial pathogens.

Case Studies and Experimental Data

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazolidinones against resistant strains of bacteria. The results indicated that compounds similar to this compound demonstrated significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis.
  • Cytotoxicity Tests : In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting potential as an anticancer agent.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells.

Comparison with Similar Compounds

Oxazolidinone vs. Triazolone

The target compound’s oxazolidinone core differs from the triazolone (1,2,4-triazol-5(4H)-one) structure observed in 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (). While both cores are five-membered heterocycles, the triazolone contains two nitrogen atoms in the ring, which may alter electronic distribution and binding interactions. Triazolone derivatives have demonstrated antimicrobial, antitumor, and analgesic activities in prior studies, suggesting that the core structure plays a critical role in bioactivity . The oxazolidinone scaffold, however, is more commonly associated with antibacterial agents (e.g., linezolid), though this specific derivative’s activity remains uncharacterized in the provided evidence.

Oxazolidinone vs. Oxazolidinedione

3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione () shares a related oxazolidinedione core but lacks the urea moiety. The dichlorophenyl substituent introduces electron-withdrawing groups, contrasting with the methoxy electron-donating groups in the target compound. This difference may influence reactivity, metabolic stability, and affinity for targets requiring aromatic π-π interactions .

Oxazolidinone vs. Pyrrolidinedione

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea () features a pyrrolidinedione core, a five-membered ring with two ketone groups. The urea group in this compound is directly attached to the heterocycle, whereas in the target compound, the urea bridges the oxazolidinone and 4-methoxyphenethyl groups. The pyrrolidinedione’s dual ketone groups may enhance hydrogen-bond acceptor capacity compared to the oxazolidinone’s single ketone .

Substituent Analysis

Methoxy vs. Chloro Groups

The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenethyl substituents contrast with the 3,5-dichlorophenyl group in the oxazolidinedione analog ().

Urea vs. Non-Urea Derivatives

The urea linkage in the target compound and the pyrrolidinedione derivative () may enhance hydrogen-bond donor/acceptor interactions with biological targets compared to non-urea analogs like the oxazolidinedione (). This could improve binding affinity but may also affect solubility.

Structural and Functional Implications

Compound Name Core Structure Key Substituents Notable Features Reference
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxyphenethyl)urea Oxazolidinone 3,4-Dimethoxyphenyl, 4-methoxyphenethyl Urea linker, high lipophilicity
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () Triazolone 3-Methoxyphenyl, 4-methoxyphenethyl Antimicrobial, antitumor activities
3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione () Oxazolidinedione 3,5-Dichlorophenyl, ethenyl, methyl Electron-deficient aromatic ring
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea () Pyrrolidinedione Phenyl, 4-methoxybenzyl, 4-methoxyphenyl Dual ketones, urea linker

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